![molecular formula C9H6BrNO B1270786 5-(3-Bromophenyl)isoxazole CAS No. 7064-33-7](/img/structure/B1270786.png)
5-(3-Bromophenyl)isoxazole
Overview
Description
5-(3-Bromophenyl)isoxazole is a compound with the molecular formula C9H6BrNO . It has a molecular weight of 224.05 g/mol . The IUPAC name for this compound is 5-(3-bromophenyl)-1,2-oxazole .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide .Molecular Structure Analysis
The molecular structure of 5-(3-Bromophenyl)isoxazole consists of a five-membered isoxazole ring attached to a bromophenyl group . The InChI code for this compound is 1S/C9H6BrNO/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H .Chemical Reactions Analysis
Isoxazole derivatives have been found to react in various ways. For instance, α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .Physical And Chemical Properties Analysis
5-(3-Bromophenyl)isoxazole has a molecular weight of 224.05 g/mol . It has a computed XLogP3-AA of 2.7, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 222.96328 g/mol . It has a topological polar surface area of 26 Ų and a heavy atom count of 12 .Scientific Research Applications
Anticancer Applications
Isoxazoles, including 5-(3-Bromophenyl)isoxazole, have shown therapeutic potential as anticancer agents . They have been used in the development of drugs that target cancer cells .
Antibacterial Applications
Isoxazoles have demonstrated antibacterial properties, making them useful in the fight against bacterial infections . This makes 5-(3-Bromophenyl)isoxazole a potential candidate for the development of new antibacterial drugs .
Antifungal Applications
In addition to their antibacterial properties, isoxazoles also exhibit antifungal activities . This suggests that 5-(3-Bromophenyl)isoxazole could be used in the development of antifungal medications .
Antituberculosis Applications
Isoxazoles have been found to have antituberculosis properties . This means that 5-(3-Bromophenyl)isoxazole could potentially be used in the treatment of tuberculosis .
Antiulcerogenic Applications
Isoxazoles, including 5-(3-Bromophenyl)isoxazole, have shown potential as antiulcerogenic agents . This suggests that they could be used in the development of treatments for ulcers .
Antioxidant Applications
Isoxazoles have demonstrated antioxidant properties . This means that 5-(3-Bromophenyl)isoxazole could potentially be used in the development of antioxidant drugs .
Antihypertensive Applications
Fused isoxazoles have shown antihypertensive activities . This suggests that 5-(3-Bromophenyl)isoxazole could be used in the development of antihypertensive medications .
Anti-inflammatory and Analgesic Applications
Fused isoxazoles have displayed anti-inflammatory and analgesic activities . This indicates that 5-(3-Bromophenyl)isoxazole could be used in the development of anti-inflammatory and analgesic drugs .
Safety And Hazards
Future Directions
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their enormous significance, it is always imperative to develop new eco-friendly synthetic strategies . This includes the development of alternate metal-free synthetic routes .
properties
IUPAC Name |
5-(3-bromophenyl)-1,2-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTONCSWDXJDIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370828 | |
Record name | 5-(3-Bromophenyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromophenyl)isoxazole | |
CAS RN |
7064-33-7 | |
Record name | 5-(3-Bromophenyl)isoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7064-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Bromophenyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.